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Compound of Interest

Compound Name: 4-Ethynyl-2-methylthiazole

Cat. No.: B009494 Get Quote

An In-depth Technical Guide to the Spectral Analysis of 4-Ethynyl-2-methylthiazole

This guide provides a comprehensive analysis of the expected spectral data for 4-Ethynyl-2-
methylthiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and

materials science. While direct experimental spectra for this specific molecule are not widely

published, this document, grounded in the principles of spectroscopic analysis and data from

analogous structures, offers a robust predictive framework for its characterization. As such, it

serves as a valuable resource for scientists involved in the synthesis, identification, and

application of novel thiazole derivatives.

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-

approved pharmaceuticals. The incorporation of an ethynyl group provides a versatile handle

for further functionalization via click chemistry or Sonogashira coupling reactions, making 4-
Ethynyl-2-methylthiazole a valuable building block in the synthesis of complex molecules.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of

this compound.

Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for

elucidating the structure of organic molecules by providing information about the chemical

environment of hydrogen atoms.

Predicted Chemical Shifts and Coupling Constants
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The predicted ¹H NMR spectrum of 4-Ethynyl-2-methylthiazole in a standard deuterated

solvent like CDCl₃ would exhibit three distinct signals:

Thiazole Ring Proton (H5): The proton at the 5-position of the thiazole ring is expected to

appear as a singlet in the aromatic region, likely around δ 7.10-7.30 ppm. Its chemical shift is

influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the

deshielding effect of the ethynyl group.

Ethynyl Proton (≡C-H): The terminal alkyne proton is anticipated to resonate as a singlet

around δ 3.10-3.40 ppm. This characteristic upfield shift, relative to vinylic protons, is due to

the magnetic anisotropy of the carbon-carbon triple bond.

Methyl Protons (-CH₃): The three protons of the methyl group at the 2-position are expected

to appear as a sharp singlet further upfield, typically in the range of δ 2.70-2.80 ppm.

Table 1: Predicted ¹H NMR Data for 4-Ethynyl-2-methylthiazole

Predicted Chemical
Shift (δ, ppm)

Multiplicity Number of Protons Assignment

7.10-7.30 Singlet 1H Thiazole H5

3.10-3.40 Singlet 1H Ethynyl H

2.70-2.80 Singlet 3H Methyl H

Experimental Protocol for ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of 4-Ethynyl-2-methylthiazole for

structural confirmation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Ethynyl-2-
methylthiazole in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm

broadband probe.

Data Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire the spectrum at a constant temperature, typically 298 K.

Employ a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of

1-2 seconds.

Collect 16-32 scans to ensure an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals to determine the relative number of protons.

Causality Behind Experimental Choices:

Solvent: CDCl₃ is a common, relatively non-polar solvent that is unlikely to interact

significantly with the analyte.

TMS: As an internal standard, TMS provides a reference point for chemical shifts, ensuring

accuracy and reproducibility.

High-Field Magnet (≥400 MHz): A higher magnetic field strength improves spectral

resolution, which is crucial for distinguishing closely spaced signals.

Workflow for ¹H NMR Data Acquisition
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Caption: Workflow for ¹H NMR Data Acquisition and Processing.
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Predicted ¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable

information about the carbon framework of a molecule.

Predicted Chemical Shifts
For 4-Ethynyl-2-methylthiazole, six distinct signals are expected in the broadband proton-

decoupled ¹³C NMR spectrum:

Thiazole Carbons:

C2: The carbon atom bonded to both nitrogen and sulfur, and the methyl group, is

expected to be the most downfield, around δ 165-168 ppm.

C4: The carbon bearing the ethynyl group will likely appear around δ 148-152 ppm.

C5: The carbon with the attached proton is predicted to be the most upfield of the ring

carbons, around δ 115-120 ppm.

Ethynyl Carbons:

The two sp-hybridized carbons of the alkyne will have characteristic chemical shifts. The

carbon attached to the thiazole ring is predicted to be around δ 80-85 ppm, while the

terminal alkyne carbon is expected around δ 75-80 ppm.

Methyl Carbon: The methyl carbon should appear at the highest field, around δ 18-22 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Ethynyl-2-methylthiazole
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Predicted Chemical Shift (δ, ppm) Assignment

165-168 Thiazole C2

148-152 Thiazole C4

115-120 Thiazole C5

80-85 Ethynyl C (internal)

75-80 Ethynyl C (terminal)

18-22 Methyl C

Experimental Protocol for ¹³C NMR Spectroscopy
Objective: To determine the number of unique carbon environments and their chemical shifts.

Methodology:

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: A 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).

Data Acquisition:

Acquire a broadband proton-decoupled spectrum to produce singlets for all carbon

signals.

Use a larger spectral width (e.g., 0-200 ppm) compared to ¹H NMR.

Employ a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g.,

1024 or more) due to the low natural abundance of ¹³C.

Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, baseline

correction, and referencing to the CDCl₃ solvent signal (δ 77.16 ppm).

Predicted Infrared (IR) Spectral Data
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted Characteristic Absorptions
The IR spectrum of 4-Ethynyl-2-methylthiazole is expected to show several characteristic

absorption bands:

≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne

C-H bond.

C≡C Stretch: A weaker, sharp absorption between 2100-2140 cm⁻¹ corresponds to the

carbon-carbon triple bond stretch.

C=N Stretch: The thiazole ring's C=N bond will likely show a medium to strong absorption in

the 1600-1650 cm⁻¹ region.

C-H Bends and Stretches: Aromatic C-H stretches may appear just above 3000 cm⁻¹, while

aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Data for 4-Ethynyl-2-methylthiazole

Predicted Wavenumber
(cm⁻¹)

Intensity Functional Group

~3300 Strong, Sharp ≡C-H Stretch

2100-2140 Weak to Medium, Sharp C≡C Stretch

1600-1650 Medium to Strong C=N Stretch (Thiazole)

~1500 Medium C=C Stretch (Thiazole)

Below 3000 Medium C-H Stretch (Methyl)

Experimental Protocol for IR Spectroscopy
Objective: To identify the key functional groups in the molecule.

Methodology:
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Application: Place a small drop of the neat liquid sample (or a few crystals of the

solid) directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise

ratio over a range of 4000-400 cm⁻¹.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices:

ATR-FTIR: This technique is rapid, requires minimal sample preparation, and is suitable for

both liquid and solid samples, providing high-quality spectra.

Workflow for IR Data Acquisition
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Caption: Workflow for ATR-FTIR Data Acquisition.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Molecular Ion and Fragmentation
Using Electron Ionization (EI) Mass Spectrometry:
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Molecular Ion (M⁺•): The molecular weight of 4-Ethynyl-2-methylthiazole (C₆H₅NS) is

123.18 g/mol . The molecular ion peak is therefore expected at m/z = 123.[1] The exact mass

is 123.0143.[1]

Major Fragments: The structure suggests several plausible fragmentation pathways:

Loss of a methyl radical (-•CH₃): This would lead to a fragment at m/z = 108.

Loss of acetylene (-C₂H₂): Fragmentation could result in a thiazole-derived cation at m/z =

97.

Ring cleavage: Fragmentation of the thiazole ring could produce various smaller charged

species.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

Predicted m/z Proposed Fragment

123 [M]⁺• (Molecular Ion)

108 [M - CH₃]⁺

97 [M - C₂H₂]⁺•

Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and gain insight into the molecular structure through

fragmentation patterns.

Methodology:

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction: Introduce the sample via a direct insertion probe or, if volatile, through

a gas chromatograph (GC-MS).

Ionization: Use a standard EI energy of 70 eV to induce ionization and fragmentation.
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Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant

fragments.

Proposed Fragmentation Pathway

[C6H5NS]⁺•
m/z = 123

(Molecular Ion)

[C5H2NS]⁺
m/z = 108- •CH3

[C4H3NS]⁺•
m/z = 97

- C2H2

Click to download full resolution via product page

Caption: Proposed EI-MS Fragmentation of 4-Ethynyl-2-methylthiazole.

Synthesis Context
A plausible route for the synthesis of 4-Ethynyl-2-methylthiazole involves the Sonogashira

coupling of a protected ethyne, such as (trimethylsilyl)acetylene, with 4-bromo-2-

methylthiazole, followed by deprotection of the silyl group. This approach is a standard and

reliable method for forming carbon-carbon bonds between sp² and sp hybridized carbons.

Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and

MS spectra of 4-Ethynyl-2-methylthiazole. By leveraging established spectroscopic principles

and data from structurally related compounds, researchers can confidently identify and

characterize this valuable synthetic building block. The provided experimental protocols offer a

standardized approach to data acquisition, ensuring the generation of high-quality, reproducible

results essential for advancing research and development in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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